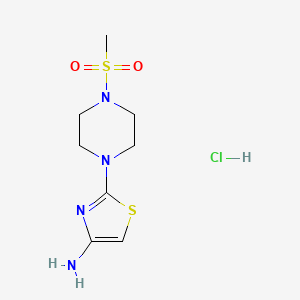

2-(4-(Methylsulfonyl)piperazin-1-yl)thiazol-4-amine hydrochloride

Descripción general

Descripción

“2-(4-(Methylsulfonyl)piperazin-1-yl)thiazol-4-amine hydrochloride” is a compound that has drawn the attention of scientists and researchers from various fields. It has a molecular weight of 298.8 g/mol. The IUPAC name for this compound is 2-[4-(methylsulfonyl)-1-piperazinyl]-1,3-thiazol-4-amine .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H14N4O2S2/c1-16(13,14)12-4-2-11(3-5-12)8-10-7(9)6-15-8/h6H,2-5,9H2,1H3 . This indicates the molecular structure of the compound, including the number and arrangement of atoms.Physical and Chemical Properties Analysis

This compound is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It has a clear pale yellow appearance .Aplicaciones Científicas De Investigación

DNA Binding and Fluorescent Staining

The study of synthetic dyes like Hoechst 33258, which is structurally related to 2-(4-(Methylsulfonyl)piperazin-1-yl)thiazol-4-amine hydrochloride, highlights their application in binding strongly to the minor groove of double-stranded B-DNA. This property is utilized in fluorescent DNA staining, facilitating the analysis of nuclear DNA content values in flow cytometry, plant chromosome analysis, and other cellular biology applications. Such compounds provide a basis for rational drug design and molecular investigations into DNA sequence recognition and binding (Issar & Kakkar, 2013).

Neuropharmacological Research

Compounds structurally related to this compound have been investigated for their role in neuropharmacology, specifically in the treatment of neuropsychiatric disorders. Research into dopamine D2 receptor ligands, for example, has explored their therapeutic potential in managing conditions like schizophrenia, Parkinson's disease, depression, and anxiety. This body of work highlights the importance of specific pharmacophores for achieving high affinity to D2 receptors, thereby offering insights into the development of novel therapeutics for these disorders (Jůza et al., 2022).

Metabolic Pathways and Drug Metabolism

Another area of research involves the metabolic pathways of arylpiperazine derivatives, including those related to this compound. Studies have detailed the extensive pre-systemic and systemic metabolism these compounds undergo, including N-dealkylation processes. Understanding the metabolism of such compounds is crucial for the development of drugs with favorable pharmacokinetic profiles, especially those used in treating depression, psychosis, or anxiety (Caccia, 2007).

Synthesis of N-Heterocycles

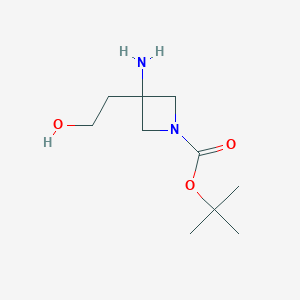

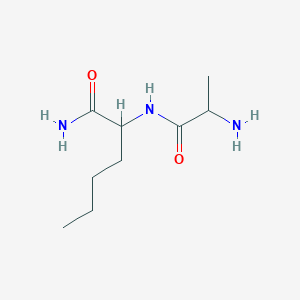

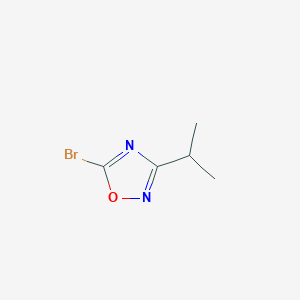

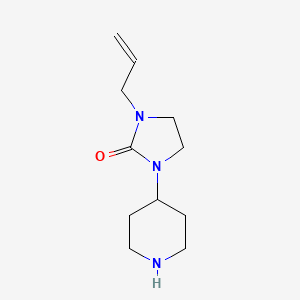

Research on chiral sulfinamides, including tert-butanesulfinamide, which shares functional groups with this compound, underscores their utility in the stereoselective synthesis of amines and their derivatives. These methodologies facilitate the creation of structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives, which are significant in the synthesis of natural products and therapeutic compounds (Philip et al., 2020).

Mecanismo De Acción

Mode of Action

Like many other small molecules, it is likely to interact with its targets via non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .

Pharmacokinetics

The compound is soluble in water and organic solvents such as methanol and dimethyl sulfoxide, which suggests it may have good bioavailability .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. For 2-(4-(Methylsulfonyl)piperazin-1-yl)thiazol-4-amine hydrochloride, it should be stored in a dry, cool place, away from heat sources and organic materials .

Propiedades

IUPAC Name |

2-(4-methylsulfonylpiperazin-1-yl)-1,3-thiazol-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4O2S2.ClH/c1-16(13,14)12-4-2-11(3-5-12)8-10-7(9)6-15-8;/h6H,2-5,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLDRXYFZFMGVRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCN(CC1)C2=NC(=CS2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClN4O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(7,8,9,10-Tetrahydropyrazino[1,2-b]indazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B1407396.png)

![[4-oxo-2-(pyridin-2-yl)-3H-pyrimidin-5-yl]acetic acid](/img/structure/B1407409.png)